2-{[1-(2-Aminoacetyl)pyrrolidin-2-yl]formamido}pentanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-prolyl-glutamic acid typically involves solution-phase peptide synthesis. One improved and greener methodology involves the assembly of the perbenzylated form of Glypromate from L-proline. This process follows a tandem sequential peptide coupling strategy, forming two chemoselective peptide bonds without the need for purifying intermediates . The final product is achieved by removing N- and C-protecting groups through hydrogenolysis using palladium on carbon (Pd/C) as the catalyst .
Industrial Production Methods
Industrial production of glycyl-prolyl-glutamic acid can be scaled up using the same solution-phase synthesis method. The process ensures high yield and purity, with an EcoScale score of 75 out of 100 and a global E-factor of 1.8, indicating its environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
Glycyl-prolyl-glutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the peptide for specific applications.
Reduction: Reduction reactions can be employed to remove protecting groups during synthesis.
Substitution: Substitution reactions can introduce different functional groups to enhance the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon (Pd/C) is commonly used for hydrogenolysis.
Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield modified peptides with altered functional groups, while reduction typically results in the removal of protecting groups .
Scientific Research Applications
Glycyl-prolyl-glutamic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Medicine: Glycyl-prolyl-glutamic acid shows promise as a therapeutic agent for neurodegenerative diseases due to its neuroprotective properties
Industry: It is used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
Glycyl-prolyl-glutamic acid exerts its effects through several mechanisms:
Neuroprotection: It prevents the binding of glutamate to N-methyl-D-aspartate (NMDA) receptors, reducing excitotoxicity.
Modulation of Signaling Pathways: The compound influences calcium signaling and glycogen synthase kinase 3β (GSK-3β) pathways, which are involved in neuroprotection.
Inhibition of Apoptosis: Glycyl-prolyl-glutamic acid inhibits caspase III-dependent apoptosis, protecting neurons from cell death.
Comparison with Similar Compounds
Similar Compounds
Glycyl-prolyl-glutamic acid analogs: These include various macrocyclic analogs that mimic the cis and trans conformers of the compound.
Insulin-like growth factor 1 (IGF-1) derivatives: Glycyl-prolyl-glutamic acid is a derivative of IGF-1, which also has neuroprotective properties.
Uniqueness
Glycyl-prolyl-glutamic acid is unique due to its specific combination of amino acids, which confer distinct neuroprotective properties. Its ability to modulate multiple signaling pathways and inhibit apoptosis makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O6/c13-6-9(16)15-5-1-2-8(15)11(19)14-7(12(20)21)3-4-10(17)18/h7-8H,1-6,13H2,(H,14,19)(H,17,18)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGBXTYGTKWGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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